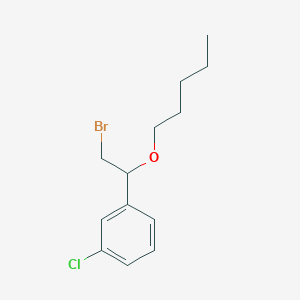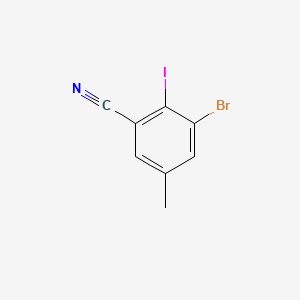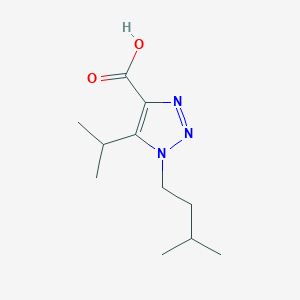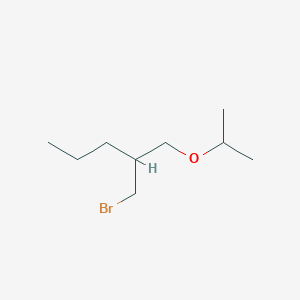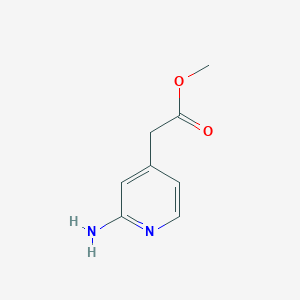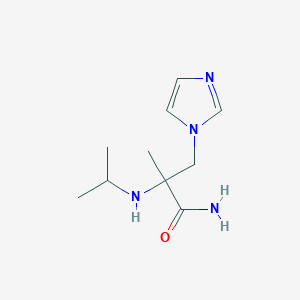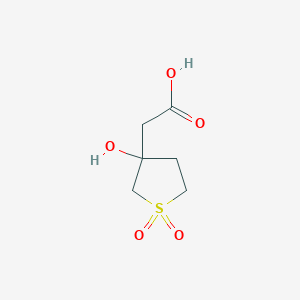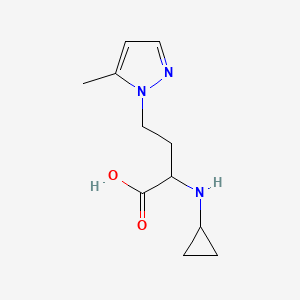![molecular formula C8H5BF7KO B13635315 Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)
Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide is a chemical compound with the molecular formula C8H5BF7O.K. It is known for its unique structure, which includes a boron atom bonded to a phenyl ring substituted with fluorine and trifluoroethoxy groups. This compound is often used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and yield, making the compound suitable for commercial applications .
化学反応の分析
Types of Reactions
Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.
Substitution: The trifluoroethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted phenylboron compounds .
科学的研究の応用
Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and the formation of carbon-boron bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
作用機序
The mechanism by which potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, affecting their function. In chemical reactions, the boron atom can form stable bonds with carbon and other elements, facilitating the formation of complex molecules .
類似化合物との比較
Similar Compounds
- Potassium trifluoro[4-(trifluoromethyl)phenyl]boranuide
- Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate
Uniqueness
Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of both fluorine and trifluoroethoxy groups enhances its stability and makes it a valuable reagent in various chemical transformations .
特性
分子式 |
C8H5BF7KO |
|---|---|
分子量 |
300.02 g/mol |
IUPAC名 |
potassium;trifluoro-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide |
InChI |
InChI=1S/C8H5BF7O.K/c10-7-3-5(17-4-8(11,12)13)1-2-6(7)9(14,15)16;/h1-3H,4H2;/q-1;+1 |
InChIキー |
WBYHFPOWZZEBLY-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=C(C=C(C=C1)OCC(F)(F)F)F)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


